

2-Fluoro-6-methoxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzaldehyde

Cat. No.: B118475

[Get Quote](#)

An In-depth Technical Guide to **2-Fluoro-6-methoxybenzaldehyde**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2-Fluoro-6-methoxybenzaldehyde** (CAS No. 146137-74-8), a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, field-proven synthetic protocols, and key applications to provide a comprehensive resource for laboratory use.

Core Molecular Profile and Physicochemical Properties

2-Fluoro-6-methoxybenzaldehyde is a disubstituted aromatic aldehyde whose unique electronic and steric properties make it a valuable intermediate in the synthesis of complex organic molecules.^[1] The presence of an electron-withdrawing fluorine atom and an electron-donating methoxy group ortho to the aldehyde functionality creates a distinct chemical environment that influences its reactivity and utility, particularly in the construction of heterocyclic systems for pharmaceutical applications.^{[1][2]}

Chemical Structure

Caption: Chemical structure of **2-Fluoro-6-methoxybenzaldehyde**.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of **2-Fluoro-6-methoxybenzaldehyde**. This data is essential for reaction planning, safety assessments, and purification procedures.

Property	Value	Reference(s)
CAS Number	146137-74-8	[3][4][5]
Molecular Formula	C ₈ H ₇ FO ₂	[4][5]
Molecular Weight	154.14 g/mol	[4][5]
Appearance	Solid	[6]
Melting Point	59-63 °C	[3]
Boiling Point	218.5 ± 20.0 °C (at 760 mmHg)	[3]
Density	1.2 ± 0.1 g/cm ³	
IUPAC Name	2-fluoro-6-methoxybenzaldehyde	[4]
InChI Key	UIOAYOIJMYMOEU-UHFFFAOYSA-N	[4]
SMILES	COC1=C(C(=CC=C1)F)C=O	[4]
Purity (Typical)	≥98%	[5][6]
Storage Conditions	Store in a dark, dry, and refrigerated place.	

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of **2-Fluoro-6-methoxybenzaldehyde**. The following data represents the expected spectral characteristics based on its structure.

Spectroscopy	Wavenumber (cm ⁻¹), Chemical Shift (δ , ppm), or m/z	Assignment & Interpretation
¹ H NMR	~10.4 ppm (s, 1H)	Aldehyde proton (CHO). The singlet indicates no adjacent protons.
	~7.4-7.6 ppm (m, 1H)	Aromatic proton (Ar-H).
	~6.7-6.9 ppm (m, 2H)	Aromatic protons (Ar-H).
	~3.9 ppm (s, 3H)	Methoxy protons (-OCH ₃). The singlet confirms the absence of adjacent protons.
¹³ C NMR	~189 ppm	Aldehyde carbonyl carbon (C=O).
	~162 ppm (d)	Aromatic carbon attached to fluorine (C-F), showing coupling.
	~160 ppm	Aromatic carbon attached to the methoxy group (C-OCH ₃).
	~110-138 ppm	Remaining aromatic carbons.
	~56 ppm	Methoxy carbon (-OCH ₃).
FT-IR	~2850 & ~2750 cm ⁻¹	Aldehyde C-H stretch (Fermi doublet).
	~1700 cm ⁻¹	Strong C=O carbonyl stretch of the aldehyde.[7]
	~1600-1450 cm ⁻¹	Aromatic C=C ring stretch.[7]
	~1250 & ~1050 cm ⁻¹	Asymmetric & Symmetric C-O-C stretch of the methoxy group.[7]
Mass Spec.	m/z 154	Molecular ion peak [M] ⁺ , corresponding to the molecular

weight.

m/z 153 [M-H]⁺, loss of the aldehydic hydrogen to form a stable acylium ion.[7]

m/z 125 [M-CHO]⁺, loss of the formyl group.

Recommended Synthetic Protocol: Ortho-Directed Lithiation-Formylation

The synthesis of **2-Fluoro-6-methoxybenzaldehyde** is efficiently achieved via a directed ortho-metallation (DoM) strategy. The methoxy group directs an organolithium base to deprotonate the adjacent ortho position (C6), which is activated by the fluorine at C2. Subsequent quenching with an electrophilic formylating agent yields the target aldehyde. This method provides high regioselectivity and good yields. A similar procedure has been successfully used for related difluoro-methoxybenzaldehydes.[8]

Experimental Workflow

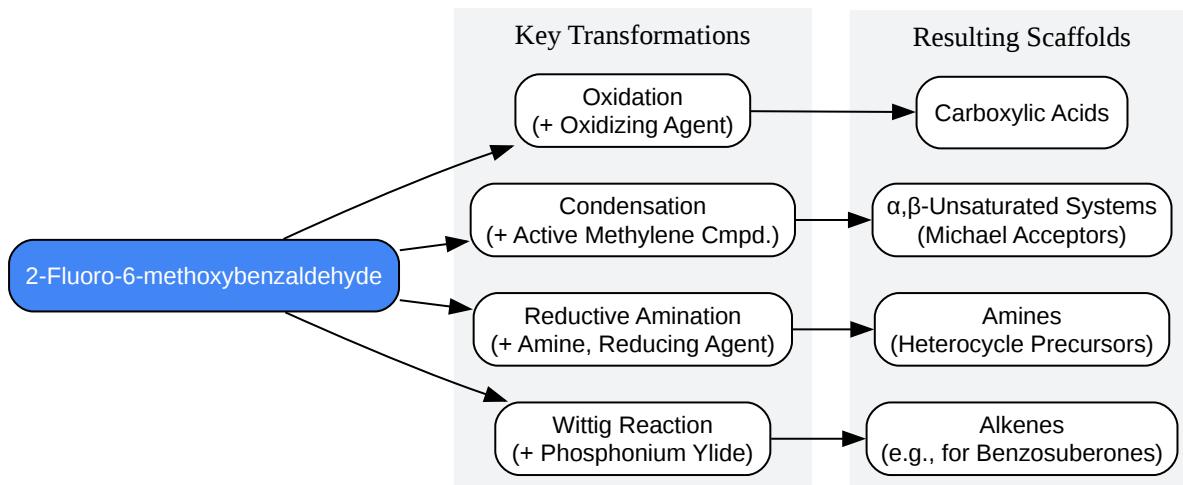
Caption: Synthetic workflow for **2-Fluoro-6-methoxybenzaldehyde**.

Step-by-Step Methodology

Materials:

- 3-Fluoroanisole
- n-Butyllithium (n-BuLi) solution in hexanes
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether

- Anhydrous magnesium sulfate (MgSO_4)


Protocol:

- Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to -78°C using a dry ice/acetone bath.
- Precursor Addition: Add 3-fluoroanisole (1.0 eq) to the cooled THF.
- Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78°C .
 - Expert Insight: Maintaining a very low temperature is critical to prevent side reactions and ensure high regioselectivity of the lithiation. The methoxy group is a powerful ortho-directing group in this reaction.
- Stirring: Stir the reaction mixture at -78°C for 1-2 hours to ensure complete formation of the lithiated intermediate.^[8]
- Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture.
 - Expert Insight: DMF must be anhydrous to prevent quenching the highly reactive organolithium intermediate with water.
- Warming: After the addition of DMF, allow the reaction to stir for an additional hour at -78°C , then slowly warm to room temperature.
- Quenching: Carefully quench the reaction by adding saturated aqueous NH_4Cl solution.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure **2-Fluoro-6-methoxybenzaldehyde**.^[8]

Chemical Reactivity and Applications in Drug Discovery

2-Fluoro-6-methoxybenzaldehyde is a versatile precursor for synthesizing a wide range of molecular scaffolds, particularly those found in active pharmaceutical ingredients (APIs).^[2] Its utility stems from the reactivity of the aldehyde group, which can participate in numerous transformations.

Core Reactivity Pathways

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-Fluoro-6-methoxybenzaldehyde**.

Case Study: Synthesis of Benzosuberone Derivatives

A prominent application of related fluorinated methoxybenzaldehydes is in the synthesis of benzosuberone cores, which are scaffolds for various biologically active compounds.^[9]

- Wittig Reaction: **2-Fluoro-6-methoxybenzaldehyde** can react with a phosphonium ylide, such as (3-carboxypropyl)triphenylphosphonium bromide, to form a substituted alkene. This

reaction is a reliable method for carbon-carbon bond formation at the aldehyde position.

- Intramolecular Friedel-Crafts Acylation: The resulting carboxylic acid from the Wittig step can then undergo an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid like Eaton's reagent, to form the seven-membered cycloheptanone ring characteristic of benzosuberones.[9]

This two-step sequence highlights how the aldehyde serves as a crucial handle for building complex polycyclic systems. The fluorine and methoxy substituents can be used to tune the pharmacokinetic properties of the final molecule, such as lipophilicity and metabolic stability.[2]

Safety, Handling, and Storage

Proper handling of **2-Fluoro-6-methoxybenzaldehyde** is essential for laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can cause irritation.[6]

Hazard Category	Description & Precautionary Measures	Reference(s)
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[4][6]
Signal Word	Warning	[6]
Engineering Controls	Use only in a well-ventilated area, preferably within a chemical fume hood.[10]	
Personal Protective Eq.	Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.	
Handling	Avoid formation of dust and aerosols.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.	
Storage	Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents, heat, and sparks.	

First Aid (Eyes/Skin)

Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11] Skin: Immediately wash with soap and plenty of water while removing contaminated clothing.

Spill & Disposal

Mix with an inert absorbent material (e.g., sand, vermiculite), sweep up, and place in a tightly closed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 146137-74-8: 2-Fluoro-6-methoxybenzaldehyde [cymitquimica.com]
- 2. nbinno.com [nbino.com]
- 3. 2-Fluoro-6-methoxybenzaldehyde CAS#: 146137-74-8 [m.chemicalbook.com]
- 4. 2-Fluoro-6-methoxybenzaldehyde | C8H7FO2 | CID 2737357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2-Fluoro-6-methoxybenzaldehyde | 146137-74-8 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]

- 8. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - [chemicalbook](#) [chemicalbook.com]
- 9. [ossila.com](#) [ossila.com]
- 10. [echemi.com](#) [echemi.com]
- 11. [synquestprodstorage.blob.core.windows.net](#) [synquestprodstorage.blob.core.windows.net]
- To cite this document: BenchChem. [2-Fluoro-6-methoxybenzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118475#2-fluoro-6-methoxybenzaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com